molecular formula C10H12N2OS B13283607 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B13283607
M. Wt: 208.28 g/mol
InChI Key: SDHMAIQIHOGLGG-UHFFFAOYSA-N
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Description

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of aminothiazole with bromoacetaldehyde under controlled conditions to form the imidazo-thiazole core. The aldehyde group is then introduced through formylation reactions .

Industrial Production Methods: Industrial synthesis often employs continuous flow reactors to enhance efficiency and yield. For instance, a three-reactor multistage system can be used, where the intermediate compounds are not isolated but directly converted to the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.

Major Products:

Scientific Research Applications

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, leading to alterations in their function. In cancer cells, it has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, it can modulate the activity of nuclear receptors such as the constitutive androstane receptor (CAR), influencing gene expression .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibits unique properties due to the presence of ethyl groups at positions 3 and 6. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for further chemical modifications and applications .

Biological Activity

3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole and thiazole ring system, characterized by two ethyl substituents at the 3 and 6 positions of the imidazole ring and an aldehyde functional group at the 5 position of the thiazole ring. Its molecular formula is C10H12N2OSC_{10}H_{12}N_{2}OS with a molecular weight of approximately 208.28 g/mol .

Chemical Structure and Properties

The unique structure of this compound contributes to its diverse chemical properties and potential biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H12N2OS/c1-3-7-6-14-10-11-8(4-2)9(5-13)12(7)10/h5-6H,3-4H2,1-2H3
Canonical SMILESCCC1=CSC2=NC(=C(N12)C=O)CC

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole moieties often exhibit significant antimicrobial properties. In studies involving derivatives of imidazo[2,1-b][1,3]thiazoles, including this compound, promising results were observed against various bacterial strains. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus cereus.
  • Mechanism : The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. Notably:

  • Cell Lines Tested : Murine metastatic melanoma cell line B16F10.
  • Results : Induction of apoptosis was confirmed through morphological changes and biochemical assays .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Binding Affinity : The compound binds to DNA and proteins, altering their function.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various derivatives and tested them for antimicrobial efficacy against common pathogens.
    • Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound.
  • Study on Anticancer Properties :
    • A study focused on the effects of this compound on cancer cell lines.
    • Findings suggested significant inhibition of cell proliferation in melanoma cells.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C10H12N2OS/c1-3-7-6-14-10-11-8(4-2)9(5-13)12(7)10/h5-6H,3-4H2,1-2H3

InChI Key

SDHMAIQIHOGLGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C=O)CC

Origin of Product

United States

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